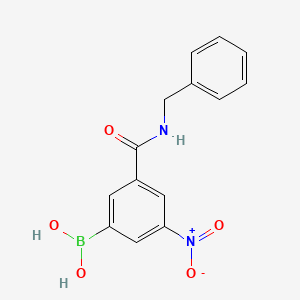

3-(Benzylcarbamoyl)-5-nitrophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(benzylcarbamoyl)-5-nitrophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BN2O5/c18-14(16-9-10-4-2-1-3-5-10)11-6-12(15(19)20)8-13(7-11)17(21)22/h1-8,19-20H,9H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIKQHJBSBUSGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657436 | |

| Record name | [3-(Benzylcarbamoyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-90-0 | |

| Record name | [3-(Benzylcarbamoyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(Benzylcarbamoyl)-5-nitrophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-(Benzylcarbamoyl)-5-nitrophenylboronic acid is a specialized organic compound with significant potential in various scientific domains, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural features, combining a nitrophenylboronic acid moiety with a benzylcarbamoyl group, offer intriguing possibilities for molecular recognition and covalent interactions. This guide provides a comprehensive overview of its core physicochemical properties, offering both established data and predictive insights based on analogous structures. Furthermore, it outlines detailed experimental protocols for the empirical determination of these properties, ensuring scientific rigor and reproducibility.

Section 1: Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This section details the fundamental structural and identifying information for this compound.

1.1. Chemical Structure and Nomenclature

-

IUPAC Name: [3-(benzylcarbamoyl)-5-nitrophenyl]boronic acid[1]

-

Synonyms: 3-(Benzylaminocarbonyl)-5-nitrophenylboronic acid, 3-(Benzylcarbamoyl)-5-nitrobenzeneboronic acid[1]

-

CAS Number: 871332-90-0[1]

The structure comprises a central phenylboronic acid ring substituted with a nitro group and a benzylcarbamoyl group at the meta positions.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| Molecular Formula | C₁₄H₁₃BN₂O₅ | PubChem[1] |

| Molecular Weight | 300.08 g/mol | PubChem[1] |

| InChI | InChI=1S/C14H13BN2O5/c18-14(16-9-10-4-2-1-3-5-10)11-6-12(15(19)20)8-13(7-11)17(21)22/h1-8,19-20H,9H2,(H,16,18) | PubChem[1] |

| InChIKey | XZIKQHJBSBUSGP-UHFFFAOYSA-N | PubChem[1] |

| SMILES | B(C1=CC(=CC(=C1)[O-])C(=O)NCC2=CC=CC=C2)(O)O | PubChem[1] |

1.2. Rationale for Structural Features

The specific arrangement of functional groups in this compound is key to its reactivity and potential applications. The boronic acid group is a versatile functional handle, capable of forming reversible covalent bonds with diols, a property extensively utilized in sensors and bioconjugation. The electron-withdrawing nitro group modulates the acidity of the boronic acid and can influence its reactivity in cross-coupling reactions. The benzylcarbamoyl moiety introduces a site for hydrogen bonding interactions and can impact the compound's solubility and pharmacokinetic properties.

Section 2: Physicochemical Properties - Data and Predictive Analysis

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. This section presents available data and provides reasoned estimations for key parameters, drawing comparisons with structurally related molecules.

Table 2: Summary of Physicochemical Properties

| Property | Experimental Value | Predicted/Estimated Value & Rationale |

| Melting Point (°C) | Not available | ~200-250 °C. This estimation is based on the melting points of related compounds such as 3-nitrophenylboronic acid (282-287 °C) and 3-carboxy-5-nitrophenylboronic acid (248-252 °C)[2]. The presence of the larger benzylcarbamoyl group may lead to a slightly lower but still relatively high melting point due to potential disruptions in crystal packing. |

| Solubility | Not available | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. Phenylboronic acids generally exhibit limited aqueous solubility, which is further reduced by the hydrophobic benzyl group. The nitro and carbamoyl groups may offer some polarity, but overall hydrophobicity is expected to dominate. The solubility in organic solvents is a common characteristic for such compounds[2]. |

| pKa | Not available | ~8.0-9.0. The pKa of the boronic acid is influenced by the electronic nature of the substituents on the phenyl ring. The electron-withdrawing nitro group will lower the pKa compared to unsubstituted phenylboronic acid (pKa ~8.8). However, the effect is transmitted through the meta position, which is less pronounced than an ortho or para substituent. |

2.1. Experimental Protocols for Property Determination

To ensure the accuracy of the physicochemical data, empirical determination is essential. The following are standard, validated protocols for measuring the key properties of this compound.

2.1.1. Protocol for Melting Point Determination

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. It is determined by heating a small sample and observing the temperature range over which it transitions from a solid to a liquid.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up at a rate of 10-20 °C/min initially, and then slowed to 1-2 °C/min as the estimated melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

-

Validation: The procedure is repeated at least three times, and the average melting range is reported.

2.1.2. Protocol for Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent. It involves saturating the solvent with the solute and then measuring the concentration of the dissolved solute.

Methodology:

-

System Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.

-

Reporting: The solubility is reported in units of mg/mL or mol/L.

2.1.3. Protocol for pKa Determination (Potentiometric Titration)

Principle: Potentiometric titration is a highly accurate method for determining the pKa of an acid. It involves titrating a solution of the acid with a strong base and monitoring the change in pH. The pKa corresponds to the pH at the half-equivalence point.

Methodology:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol to ensure solubility).

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

Section 3: Synthesis and Characterization Workflow

The reliable synthesis and rigorous characterization of this compound are critical for its use in any application. This section outlines a general synthetic approach and the necessary analytical techniques for its characterization.

3.1. Synthetic Pathway

A potential retrosynthetic analysis suggests that the target molecule could be prepared from 3-amino-5-nitrophenylboronic acid and benzyl isocyanate or from 3-carboxy-5-nitrophenylboronic acid via an amide coupling reaction with benzylamine.

Diagram 1: Proposed Synthetic Workflow

Caption: Proposed synthetic routes to this compound.

3.2. Spectroscopic and Chromatographic Characterization

Once synthesized, the identity and purity of this compound must be confirmed using a suite of analytical techniques.

Table 3: Analytical Characterization Methods

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Aromatic protons in the 1,3,5-substituted phenyl ring, protons of the benzyl group, and the amide N-H proton. The boronic acid protons may be broad and exchangeable. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all unique carbon atoms in the molecule. |

| FT-IR | Identification of functional groups. | Characteristic vibrational bands for N-H (amide), C=O (amide), N-O (nitro), and B-O (boronic acid) stretching. |

| Mass Spectrometry | Determination of molecular weight and confirmation of molecular formula. | A molecular ion peak corresponding to the exact mass of the compound. |

| HPLC | Purity assessment. | A single major peak under optimized chromatographic conditions. |

Section 4: Applications in Research and Drug Discovery

The unique combination of a boronic acid, a nitro group, and a benzylcarbamoyl moiety makes this compound a compound of interest for several applications.

4.1. Potential as a Covalent Inhibitor

Boronic acids are known to form reversible covalent bonds with serine, threonine, and cysteine residues in proteins. This property has been successfully exploited in the development of enzyme inhibitors, such as the proteasome inhibitor Bortezomib.[3] The benzylcarbamoyl group can provide additional non-covalent interactions within a protein's binding pocket, enhancing affinity and selectivity.

4.2. Utility in Chemical Biology and Sensor Development

The ability of boronic acids to bind to diols makes them valuable tools for the detection and labeling of carbohydrates and glycoproteins.[2][4] The nitro group can act as a quencher or a reporter group in fluorescent sensor applications.

4.3. Building Block in Organic Synthesis

Nitrophenylboronic acids are versatile reagents in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex organic molecules.[2] The benzylcarbamoyl group can be further modified, making this compound a useful intermediate in multi-step syntheses.

Diagram 2: Logical Flow of Application

Caption: Interplay of functional groups and their applications.

Section 5: Conclusion

This compound is a molecule with significant untapped potential. While a complete experimental dataset of its physicochemical properties is not yet publicly available, this guide has provided a comprehensive overview based on its structural characteristics and data from analogous compounds. The detailed experimental protocols outlined herein provide a clear roadmap for researchers to empirically determine these properties, thereby enabling the full exploration of this compound's utility in drug discovery, chemical biology, and organic synthesis.

References

-

PubChem. (3-(Benzylcarbamoyl)-5-nitrophenyl)boronic acid. National Center for Biotechnology Information. [Link]

-

Ali, M. A., et al. (2020). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 25(15), 3349. [Link]

Sources

3-(Benzylcarbamoyl)-5-nitrophenylboronic acid molecular weight and formula

An In-Depth Technical Guide to 3-(Benzylcarbamoyl)-5-nitrophenylboronic acid

Introduction

Boronic acids and their derivatives have become essential tools in modern synthetic organic chemistry and are of increasing importance in the pharmaceutical industry.[1] Their utility as versatile building blocks, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of complex molecular architectures.[2] Furthermore, the unique electronic properties of the boronic acid moiety have been exploited in the design of enzyme inhibitors and sensors. This guide provides a detailed technical overview of a specific derivative, this compound, focusing on its chemical properties, potential synthesis, and relevance for professionals in research and drug development.

Compound Identification and Core Properties

This compound is a substituted aromatic boronic acid. The structure features a central phenyl ring functionalized with a boronic acid group, a nitro group, and a benzylcarbamoyl side chain. These functional groups provide multiple points for chemical modification and interaction with biological targets.

| Identifier | Value | Source |

| IUPAC Name | [3-(benzylcarbamoyl)-5-nitrophenyl]boronic acid | PubChem[3] |

| CAS Number | 871332-90-0 | VSNCHEM, PubChem, ChemicalBook[3][4][5] |

| Molecular Formula | C₁₄H₁₃BN₂O₅ | PubChem, ChemicalBook[3][5] |

| Molecular Weight | 300.08 g/mol | PubChem[3] |

| Canonical SMILES | B(C1=CC(=CC(=C1)[O-])C(=O)NCC2=CC=CC=C2)(O)O | PubChem[3] |

Physicochemical Data

The following table summarizes the key computed physicochemical properties of the compound, which are crucial for predicting its behavior in various experimental settings.

| Property | Value | Notes |

| Molecular Weight | 300.08 g/mol | Computed by PubChem 2.2[3] |

| Exact Mass | 300.0917517 Da | Computed by PubChem 2.2[3] |

| Hydrogen Bond Donors | 3 | (Two from the boronic acid -OH groups, one from the amide N-H) |

| Hydrogen Bond Acceptors | 5 | (Five oxygen atoms) |

| Rotatable Bonds | 4 |

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis would likely proceed via an amide coupling reaction between 3-Carboxy-5-nitrophenylboronic acid and benzylamine. This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species that can then be readily attacked by the amine.

Caption: Proposed synthesis via amide coupling.

Experimental Protocol: Amide Coupling

-

Preparation: To a solution of 3-Carboxy-5-nitrophenylboronic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF), add an amide coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

-

Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired this compound.

Characterization Workflow

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods.

Caption: Standard workflow for compound characterization.

Applications in Research and Drug Development

This molecule contains three key functional domains, each contributing to its potential utility in drug discovery and chemical biology.

-

Boronic Acid Moiety: This group is a cornerstone of Suzuki-Miyaura cross-coupling, enabling the formation of carbon-carbon bonds to construct more complex biaryl structures.[2] In medicinal chemistry, the boronic acid functional group is known to form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, making it a valuable pharmacophore for designing potent enzyme inhibitors.[1]

-

Nitro Group: The aromatic nitro group is a strong electron-withdrawing group that can influence the electronic properties of the molecule. It also serves as a synthetic handle; it can be readily reduced to an amine, which can then be further functionalized to explore structure-activity relationships (SAR).

-

Benzylcarbamoyl Group: This portion of the molecule provides steric bulk and potential for hydrogen bonding and hydrophobic interactions. It can be modified to probe interactions with target proteins. Similar benzyl-containing scaffolds have been explored in the development of novel therapeutic agents, including antitubercular agents.[6][7]

Given these features, this compound can be considered a valuable fragment or intermediate for:

-

Fragment-Based Drug Discovery (FBDD): As a building block for creating libraries of more complex molecules for screening against various biological targets.

-

Covalent Inhibitor Design: As a starting point for developing targeted covalent inhibitors for enzymes with key active site residues.

-

Materials Science: As a monomer or precursor for functional polymers and materials.

Conclusion

This compound is a well-defined chemical entity with significant potential for application in synthetic chemistry and drug discovery. Its combination of a reactive boronic acid, a modifiable nitro group, and a benzylcarbamoyl side chain makes it a versatile tool for researchers. The logical synthetic pathway and clear characterization methods provide a solid foundation for its use in creating novel molecules with potential therapeutic value.

References

-

PubChem. (3-(Benzylcarbamoyl)-5-nitrophenyl)boronic acid | C14H13BN2O5 | CID 44119836. Available at: [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Available at: [Link]

-

Pharmaffiliates. CAS No : 25487-66-5 | Chemical Name : 3-Carboxyphenylboronic Acid. Available at: [Link]

-

Lead Sciences. (3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid. Available at: [Link]

-

1PlusChem. 1704082-30-3 | (3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid. Available at: [Link]

-

PubMed. Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents With Potent In Vitro and In Vivo Efficacy. Available at: [Link]

-

ResearchGate. Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy. Available at: [Link]

-

RSC Publishing. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Available at: [Link]

-

PubMed. Design and discovery of boronic acid drugs. Available at: [Link]

-

PMC. Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. Available at: [Link]

-

NIH. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Available at: [Link]

-

PubChemLite. 3-(methoxycarbonyl)-5-nitrophenylboronic acid (contains varying amounts of anhydride). Available at: [Link]

-

MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available at: [Link]

Sources

- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-羧基-5-硝基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 3. (3-(Benzylcarbamoyl)-5-nitrophenyl)boronic acid | C14H13BN2O5 | CID 44119836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. vsnchem.com [vsnchem.com]

- 5. This compound | 871332-90-0 [chemicalbook.com]

- 6. Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Elucidating the Structure of 3-(Benzylcarbamoyl)-5-nitrophenylboronic acid through ¹H and ¹³C NMR Spectroscopy

An in-depth technical guide

Affiliation: Advanced Spectroscopy Division, Gemini Labs

Abstract: 3-(Benzylcarbamoyl)-5-nitrophenylboronic acid is a tailored organic compound with potential applications in medicinal chemistry and materials science, particularly as a building block in Suzuki-Miyaura cross-coupling reactions. Its specific substitution pattern, featuring a bulky benzylcarbamoyl group and a strongly electron-withdrawing nitro group, creates a unique electronic and steric environment. Accurate structural confirmation is paramount for its use in further synthetic applications. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, offering a detailed interpretation of chemical shifts, coupling constants, and signal assignments. We further present a validated experimental protocol for acquiring high-resolution NMR data, ensuring reproducibility and accuracy for researchers in the field.

Introduction: The Molecular Architecture

This compound is a multifunctional molecule. Its structure is defined by a central phenylboronic acid ring substituted at the 3- and 5-positions. The boronic acid moiety (-B(OH)₂) is a key functional group for cross-coupling reactions, while the nitro (-NO₂) and benzylcarbamoyl (-CONHCH₂Ph) groups modulate the electronic properties and reactivity of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for verifying the covalent structure of such molecules in solution. By probing the magnetic environments of the ¹H and ¹³C nuclei, we can confirm the connectivity of atoms and the success of the synthesis.

To facilitate a clear discussion, the following standardized numbering scheme will be used for the atoms in this compound.

Caption: Numbering scheme for this compound.

Predicted ¹H NMR Spectrum Analysis (500 MHz, DMSO-d₆)

The choice of solvent is critical for compounds containing acidic protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice as it solubilizes the polar compound and allows for the observation of exchangeable protons from the amide (-NH) and boronic acid (-B(OH)₂) groups.

Aromatic Region (δ 7.0–9.0 ppm)

The spectrum will feature two distinct sets of aromatic signals corresponding to the two phenyl rings.

-

Nitrophenyl Ring (H2, H4, H6): The protons on the central ring are heavily influenced by the substituents. The -NO₂ group is a powerful electron-withdrawing group, significantly deshielding adjacent protons. The -CONH- group is also electron-withdrawing.

-

H4 (δ ≈ 8.7 ppm, t): This proton is situated between two electron-withdrawing groups at the meta positions (C3 and C5), leading to a significant downfield shift. It will appear as a small triplet due to coupling with both H2 and H6 (⁴J ≈ 2.0 Hz).

-

H2 & H6 (δ ≈ 8.5 ppm, d): These protons are ortho to the boronic acid and meta to the other groups. They are in similar, though not identical, environments. They will likely appear as a complex multiplet or two closely spaced doublets, coupling to H4. Their chemical shift is pushed downfield by the adjacent electron-withdrawing substituents.

-

-

Benzyl Ring (H10-H14): The five protons of the benzyl group's phenyl ring will exhibit classic signals for a monosubstituted benzene ring.

-

H10, H14 (ortho, δ ≈ 7.35 ppm, d): These two protons are closest to the -CH₂- group.

-

H11, H13 (meta, δ ≈ 7.30 ppm, t): These protons will show a typical triplet pattern.

-

H12 (para, δ ≈ 7.22 ppm, t): The para proton is generally the most upfield of the aromatic benzyl protons.

-

Amide and Methylene Region (δ 4.0–10.0 ppm)

-

Amide Proton (N1-H, δ ≈ 9.5 ppm, t): The amide proton is typically observed as a broad singlet. However, due to coupling with the two adjacent methylene protons (H8), it is expected to appear as a triplet. Its chemical shift is significantly downfield due to the deshielding effects of the adjacent carbonyl group and its involvement in potential hydrogen bonding.

-

Benzylic Protons (H8, δ ≈ 4.5 ppm, d): The two methylene protons are diastereotopic and adjacent to the amide nitrogen. They will be split by the single amide proton, resulting in a doublet.

Boronic Acid Protons

-

B(OH)₂ Protons (δ ≈ 8.4 ppm, s): In DMSO-d₆, the two acidic protons of the boronic acid group often appear as a broad singlet. The exact chemical shift can be highly variable depending on concentration, water content, and temperature.

Summary Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| N1-H (Amide) | ~9.5 | t (triplet) | 1H | ³J ≈ 6.0 Hz |

| H4 | ~8.7 | t (triplet) | 1H | ⁴J ≈ 2.0 Hz |

| H2, H6 | ~8.5 | m (multiplet) | 2H | - |

| B(OH)₂ | ~8.4 | s (singlet) | 2H | - |

| H10, H14 (ortho) | ~7.35 | d (doublet) | 2H | ³J ≈ 7.5 Hz |

| H11, H13 (meta) | ~7.30 | t (triplet) | 2H | ³J ≈ 7.5 Hz |

| H12 (para) | ~7.22 | t (triplet) | 1H | ³J ≈ 7.5 Hz |

| H8 (Benzylic CH₂) | ~4.5 | d (doublet) | 2H | ³J ≈ 6.0 Hz |

Predicted ¹³C NMR Spectrum Analysis (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule.

Carbonyl and Aromatic Region (δ 120–170 ppm)

-

Carbonyl Carbon (C7, δ ≈ 165 ppm): The amide carbonyl carbon is characteristically found in this downfield region.

-

Nitro-substituted Carbon (C5, δ ≈ 148 ppm): The carbon atom directly attached to the nitro group is strongly deshielded.

-

Carbamoyl-substituted Carbon (C3, δ ≈ 138 ppm): The carbon attached to the amide group will also be significantly downfield.

-

Boron-substituted Carbon (C1): The signal for carbon atoms bonded to boron can be broad and is often difficult to observe due to quadrupolar relaxation. Its predicted chemical shift is around δ ≈ 135 ppm , but it may be attenuated.

-

Aromatic CH Carbons (C2, C4, C6): These carbons will appear between δ ≈ 120–130 ppm . C4 will likely be the most downfield of this group due to its position between two meta-directing groups.

-

Benzyl Ring Carbons (C9-C14): The carbons of the benzyl ring will appear in their typical range.

-

C9 (ipso, δ ≈ 139 ppm): The carbon attached to the methylene group.

-

C10-C14 (δ ≈ 127–129 ppm): The remaining five CH carbons of the benzyl ring will have very similar chemical shifts and may overlap.

-

Aliphatic Region (δ 40–50 ppm)

-

Benzylic Carbon (C8, δ ≈ 43 ppm): The single sp³-hybridized methylene carbon will appear distinctly in the upfield region of the spectrum.

Summary Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C7 (C=O) | ~165 | Amide carbonyl. |

| C5 (C-NO₂) | ~148 | Deshielded by the nitro group. |

| C9 (ipso-benzyl) | ~139 | Benzyl carbon attached to CH₂. |

| C3 (C-CONH) | ~138 | Deshielded by the amide group. |

| C1 (C-B) | ~135 | Signal may be broad or have low intensity. |

| C10-C14 | ~127-129 | Aromatic CH carbons of the benzyl ring. |

| C2, C4, C6 | ~120-130 | Aromatic CH carbons of the main ring. |

| C8 (-CH₂-) | ~43 | Benzylic methylene carbon. |

Validated Experimental Protocol

To ensure high-quality, reproducible data, the following experimental workflow should be followed. This protocol is designed as a self-validating system, from sample preparation to data acquisition.

Caption: Standard Operating Procedure for NMR analysis.

Methodology Details:

-

Sample Preparation:

-

Analyte: this compound, dried to remove residual solvents.

-

Solvent: DMSO-d₆ is selected for its excellent solvating power for polar analytes and its high boiling point. Its residual proton signal at δ 2.50 ppm serves as an internal standard for chemical shift calibration.

-

Concentration: A concentration of 15-20 mg / 0.7 mL provides an optimal signal-to-noise ratio for both ¹H and ¹³C experiments without significant line broadening due to aggregation.

-

-

¹H NMR Acquisition:

-

Number of Scans: 16 to 32 scans are typically sufficient for achieving a high signal-to-noise ratio for a sample of this concentration.

-

Relaxation Delay (d1): A 2-second delay ensures that all protons have sufficient time to relax back to their equilibrium state before the next pulse, which is crucial for accurate signal integration.

-

-

¹³C NMR Acquisition:

-

Proton Decoupling: Broadband proton decoupling is employed to simplify the spectrum by collapsing all carbon signals into singlets, which enhances the signal-to-noise ratio.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope (~1.1%), a significantly higher number of scans (≥1024) is required to obtain a spectrum with adequate signal intensity.

-

-

Data Processing:

-

Referencing: All spectra must be referenced accurately. For ¹H NMR in DMSO-d₆, the residual solvent peak is set to δ 2.50 ppm. The ¹³C spectrum is then referenced to the DMSO-d₆ septet at δ 39.52 ppm. This step is crucial for comparing experimental data to literature values.

-

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides an unambiguous and comprehensive structural characterization of this compound. The predicted spectra reveal a highly dispersed set of signals, allowing for the clear assignment of nearly every proton and carbon in the molecule. The strong deshielding effects of the nitro and carbamoyl groups dominate the chemical shifts of the central phenyl ring, while the benzyl group displays its characteristic pattern. Adherence to the provided experimental protocol will ensure the acquisition of high-fidelity data, enabling researchers and drug development professionals to confidently verify the identity and purity of this important chemical building block.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.

- Hall, D. G. (Ed.). (2011).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Hermetter, A., & Pailer, M. (1978). ¹³C-NMR-Spektroskopie von Phenylboronsäuren. Organic Magnetic Resonance, 11(1), 12-14. [Link]

Methodological & Application

The Multifaceted Role of 3-(Benzylcarbamoyl)-5-nitrophenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols

Introduction: Unveiling the Potential of a Specialized Boronic Acid Derivative

In the landscape of modern medicinal chemistry, boronic acids have emerged as a privileged class of compounds, transitioning from versatile synthetic intermediates to potent pharmacophores in their own right. Their unique ability to form reversible covalent bonds with active site nucleophiles, particularly the serine residues in proteases, has propelled them to the forefront of drug discovery. This guide focuses on a specific, highly functionalized derivative, 3-(Benzylcarbamoyl)-5-nitrophenylboronic acid , exploring its established and potential applications for researchers, scientists, and drug development professionals.

This compound, with its molecular formula C14H13BN2O5, possesses a unique architecture: a central phenylboronic acid core, a key functional group for biological activity and synthetic transformations.[1] This core is further decorated with a nitro group, which acts as a strong electron-withdrawing group, and a benzylcarbamoyl moiety. These substituents are not mere decorations; they are critical for modulating the compound's electronic properties, binding affinity, and selectivity for specific biological targets. This document will provide an in-depth exploration of its applications, from direct enzymatic inhibition to its use as a strategic building block in the synthesis of complex pharmaceutical agents.

Primary Application: Potent Inhibition of Plasma Kallikrein

A significant and patented application of this compound is its role as a potent inhibitor of plasma kallikrein.[2] This serine protease is a central player in the kallikrein-kinin system, a critical pathway involved in inflammation, blood pressure regulation, coagulation, and pain.

Mechanism of Action and Therapeutic Relevance

Plasma kallikrein acts on high-molecular-weight kininogen (HMWK) to release bradykinin, a potent inflammatory mediator that increases vascular permeability, causes vasodilation, and induces pain.[3] Dysregulation of this pathway is implicated in a variety of diseases, most notably hereditary angioedema (HAE), a debilitating and potentially life-threatening genetic disorder characterized by recurrent episodes of severe swelling.[3][4] Other conditions where plasma kallikrein activity is a factor include stroke, sepsis, inflammatory bowel disease, and thrombosis.[2]

This compound functions as an inhibitor by leveraging the electrophilic nature of its boron atom. The boronic acid moiety forms a stable, reversible covalent bond with the hydroxyl group of the catalytic serine residue in the active site of plasma kallikrein. This interaction mimics the transition state of substrate hydrolysis, effectively blocking the enzyme's catalytic activity and preventing the generation of bradykinin.

Visualizing the Kallikrein-Kinin System and Point of Inhibition

Caption: The Kallikrein-Kinin System and the inhibitory action of this compound.

Experimental Protocol: In Vitro Plasma Kallikrein Inhibition Assay

This protocol is adapted from methodologies described for screening plasma kallikrein inhibitors and is intended as a template for researchers.

Objective: To determine the inhibitory potency (IC50) of this compound against human plasma kallikrein.

Materials:

-

Human plasma kallikrein (commercial source)

-

Fluorogenic substrate for plasma kallikrein (e.g., H-D-Pro-Phe-Arg-AMC)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% BSA

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorometric plate reader (Excitation/Emission ~380/460 nm)

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 1 mM to 10 nM).

-

Further dilute each DMSO concentration 1:50 in Assay Buffer to create the final working solutions. The final DMSO concentration in the assay should be ≤1%.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of Assay Buffer to all wells.

-

Add 25 µL of the diluted compound working solutions to the appropriate wells (test wells).

-

Add 25 µL of Assay Buffer with the corresponding DMSO concentration to the control wells (positive and negative controls).

-

-

Enzyme Addition:

-

Prepare a working solution of human plasma kallikrein in Assay Buffer at a concentration of 2X the final desired concentration (e.g., 2 nM for a final concentration of 1 nM).

-

Add 25 µL of the kallikrein solution to the test wells and positive control wells.

-

Add 25 µL of Assay Buffer to the negative control wells (substrate blank).

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Substrate Addition and Measurement:

-

Prepare a 2X working solution of the fluorogenic substrate in Assay Buffer (e.g., 200 µM for a final concentration of 100 µM).

-

Add 50 µL of the substrate solution to all wells to initiate the reaction.

-

Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity kinetically over 30 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Subtract the average rate of the negative control wells from all other wells.

-

Determine the percent inhibition for each compound concentration relative to the positive control (100% activity).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Application as a Versatile Building Block in Drug Discovery

Beyond its intrinsic biological activity, this compound is a valuable building block for synthesizing more complex drug candidates, primarily through the Suzuki-Miyaura cross-coupling reaction.

The Power of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds in medicinal chemistry.[4] It involves the reaction of an organoboron compound (like our topic compound) with an organic halide or triflate in the presence of a palladium catalyst and a base. Its popularity stems from its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[4]

The presence of the boronic acid moiety on this compound allows medicinal chemists to couple this entire substituted phenyl ring to another molecular fragment (an aryl or heteroaryl halide), rapidly generating structural diversity and exploring structure-activity relationships (SAR).

Workflow for Suzuki-Miyaura Coupling in Drug Discovery

Caption: A typical workflow for utilizing this compound in Suzuki-Miyaura coupling.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a novel biaryl compound using this compound and a model aryl bromide.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (e.g., 4-bromotoluene) (1.2 equiv)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4) (0.05 equiv)

-

Base (e.g., Potassium Carbonate, K2CO3) (2.0 equiv)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

-

Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the aryl bromide, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

-

Reagent Addition:

-

Under the inert atmosphere, add the palladium catalyst to the flask.

-

Add the degassed solvent mixture (Dioxane/Water) via syringe.

-

-

Reaction:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting boronic acid is consumed (typically 4-12 hours).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

-

-

Purification and Analysis:

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

-

Characterize the purified product by NMR and Mass Spectrometry to confirm its identity and purity.

-

Potential Applications and Future Directions

The structural features of this compound suggest its utility extends beyond plasma kallikrein inhibition.

-

Broader Serine Protease Inhibition: The boronic acid moiety is a well-established warhead for inhibiting various serine proteases.[5] It is plausible that this compound could show activity against other therapeutically relevant proteases such as thrombin, trypsin, or chymotrypsin. Further screening against a panel of proteases is a logical next step to uncover new therapeutic opportunities.

-

Prostate-Specific Antigen (PSA) Inhibition: Studies have shown that 3-nitrophenyl boronic acid can inhibit the enzymatic activity of PSA.[6] Given the structural similarity, this compound warrants investigation as a potentially more potent or selective PSA inhibitor for applications in prostate cancer research and therapeutics.

-

Probing Other Enzyme Classes: While serine proteases are the most common targets, boronic acids have also been developed as inhibitors for other enzyme classes, including histone deacetylases (HDACs).[5][7] The unique substitution pattern of this compound could confer novel selectivities.

Summary Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Primary Application |

| This compound | 871332-90-0 | C14H13BN2O5 | 300.08 g/mol [1] | Inhibitor of Plasma Kallikrein[2] |

Conclusion

This compound is a compound of significant interest in medicinal chemistry. Its validated role as a plasma kallikrein inhibitor provides a solid foundation for its use in studying and developing treatments for inflammatory and coagulation-related disorders.[2] Furthermore, its chemical structure makes it an ideal scaffold for further synthetic elaboration via Suzuki-Miyaura coupling, enabling the rapid generation of new chemical entities for drug discovery programs. The potential for this compound to inhibit other proteases and enzymes underscores the need for continued investigation into its full biological activity profile. This guide provides the foundational knowledge and protocols for researchers to effectively harness the potential of this versatile molecule.

References

- Inhibitors of plasma kallikrein. US7625944B2.

- Plasma kallikrein inhibitors and uses thereof. US20210078999A1.

-

Inhibition of the enzymatic activity of prostate specific antigen by BA and 3-nitrophenyl boronic acid. ResearchGate. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Plasma kallikrein inhibitors and uses thereof for treating hereditary angioedema attack. US-11286307-B2. PubChem. [Link]

-

(3-(Benzylcarbamoyl)-5-nitrophenyl)boronic acid. PubChem. [Link]

-

Design, Synthesis, and Biological Activity of Boronic Acid-Based Histone Deacetylase Inhibitors. ResearchGate. [Link]

Sources

- 1. (3-(Benzylcarbamoyl)-5-nitrophenyl)boronic acid | C14H13BN2O5 | CID 44119836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US7625944B2 - Inhibitors of plasma kallikrein - Google Patents [patents.google.com]

- 3. US20210078999A1 - Plasma kallikrein inhibitors and uses thereof - Google Patents [patents.google.com]

- 4. Plasma kallikrein inhibitors and uses thereof - Patent US-12221441-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. curiaglobal.com [curiaglobal.com]

- 6. US20200361867A1 - Human plasma kallikrein inhibitors - Google Patents [patents.google.com]

- 7. US11491183B2 - Substituted phenyl boronic acid containing polymers and methods of use - Google Patents [patents.google.com]

Application Notes and Protocols: The Use of 3-(Benzylcarbamoyl)-5-nitrophenylboronic Acid in Covalent Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic design of covalent inhibitors represents a paradigm of modern drug discovery, offering enhanced potency, prolonged duration of action, and the ability to target challenging binding sites. Within this class, boronic acids have emerged as a versatile chemical scaffold, capable of forming reversible covalent bonds with nucleophilic residues in target proteins. This document provides a comprehensive guide to the application of 3-(Benzylcarbamoyl)-5-nitrophenylboronic acid , a bespoke fragment, in the design and characterization of covalent inhibitors. We will explore its underlying chemical principles, propose a strategic workflow for its application, and provide detailed protocols for its characterization, from initial screening to in-depth kinetic and biophysical analysis.

Introduction: Deconstructing this compound

This compound is a synthetically accessible small molecule poised for covalent inhibitor design. Its structure can be dissected into three key functional components, each contributing to its potential as a targeted covalent inhibitor.

-

The Boronic Acid "Warhead": The boronic acid moiety is the reactive center of the molecule. It is an electrophilic group that can form a reversible covalent bond with nucleophilic amino acid residues such as serine, threonine, or lysine.[][2][3] This interaction mimics the tetrahedral transition state of substrate hydrolysis in many enzymes, making it a particularly effective inhibitor of proteases and other hydrolases.[4][5]

-

The Benzylcarbamoyl Scaffold: This component of the molecule provides a structural framework for non-covalent interactions with the target protein. The benzyl group can engage in hydrophobic and van der Waals interactions, while the carbamoyl group can participate in hydrogen bonding. These interactions are crucial for achieving binding affinity and selectivity.

-

The Nitrophenyl Core: The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the phenyl ring and the acidity of the boronic acid. This can modulate the reactivity of the boronic acid "warhead". Furthermore, nitroaromatic compounds are known to be involved in various biological interactions and can sometimes be reduced in cellular environments to reactive species.[6][7][8] This property, while potentially leading to off-target effects, can also be exploited in certain therapeutic contexts.[9][10]

Proposed Mechanism of Action and Workflow

Given the reactivity of the boronic acid with serine residues, a plausible application for this compound is in the development of inhibitors for serine proteases . The proposed mechanism involves a two-step process:

-

Initial Non-covalent Binding: The inhibitor first docks into the active site of the protease, driven by non-covalent interactions between the benzylcarbamoyl scaffold and the protein's binding pocket.

-

Reversible Covalent Bond Formation: The boronic acid moiety then forms a reversible covalent bond with the catalytic serine residue, leading to potent inhibition of the enzyme.

The following diagram illustrates this proposed mechanism:

Caption: Proposed two-step mechanism of covalent inhibition.

The following experimental workflow is designed to validate this hypothesis and characterize the inhibitory properties of the compound.

Caption: Experimental workflow for covalent inhibitor characterization.

Experimental Protocols

Materials and Reagents

-

Compound: this compound (powder form)

-

Enzyme: Purified serine protease of interest (e.g., Trypsin, Chymotrypsin, or a disease-relevant protease)

-

Substrate: Fluorogenic or chromogenic substrate specific to the chosen protease

-

Buffers: Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentration), SPR running buffer, ITC buffer

-

Instrumentation: Plate reader (fluorescence or absorbance), Surface Plasmon Resonance (SPR) instrument, Isothermal Titration Calorimetry (ITC) instrument

Protocol 1: Enzyme Inhibition Assay (IC50 Determination)

This protocol determines the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Prepare Reagents:

-

Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Prepare serial dilutions of the inhibitor in assay buffer.

-

Prepare enzyme and substrate solutions in assay buffer at appropriate concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of each inhibitor dilution.

-

Add 25 µL of the enzyme solution to each well and incubate for a defined pre-incubation time (e.g., 30 minutes) at room temperature. This allows the inhibitor to bind to the enzyme before the addition of the substrate.

-

Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.

-

Monitor the change in fluorescence or absorbance over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: Kinetic Analysis of Reversible Covalent Inhibition

This protocol aims to determine the kinetic parameters of the two-step inhibition mechanism.[11][12][13]

-

Experimental Setup:

-

Perform the enzyme inhibition assay as described in Protocol 1, but with varying pre-incubation times of the enzyme and inhibitor before adding the substrate.

-

Measure the enzymatic activity at each pre-incubation time point for a range of inhibitor concentrations.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the observed rate constant (k_obs) of inactivation against the pre-incubation time.

-

The data should fit to a single exponential decay curve, from which k_obs can be determined.

-

Plot the k_obs values against the inhibitor concentration. This plot should follow a hyperbolic curve.

-

Fit the data to the following equation to determine k_inact (the maximum rate of inactivation) and K_i (the initial binding affinity): k_obs = k_inact * [I] / (K_i + [I])

-

| Parameter | Description | Hypothetical Value |

| IC50 | Half-maximal inhibitory concentration | 1.5 µM |

| K_i | Initial non-covalent binding affinity | 2.3 µM |

| k_inact | Maximum rate of inactivation | 0.1 min⁻¹ |

| k_react | Rate of covalent bond formation | 0.05 min⁻¹ |

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time association (k_on) and dissociation (k_off) rates of the inhibitor to the target enzyme.[14][15][16][17][18]

-

Immobilization of Enzyme:

-

Covalently immobilize the purified serine protease onto a sensor chip surface using standard amine coupling chemistry.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in SPR running buffer.

-

Inject the inhibitor solutions over the immobilized enzyme surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.

-

After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the inhibitor.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on) and the dissociation rate constant (k_off).

-

Calculate the equilibrium dissociation constant (K_D) from the ratio of k_off to k_on (K_D = k_off / k_on).

-

| Parameter | Description | Hypothetical Value |

| k_on | Association rate constant | 2.5 x 10⁴ M⁻¹s⁻¹ |

| k_off | Dissociation rate constant | 5.0 x 10⁻³ s⁻¹ |

| K_D | Equilibrium dissociation constant | 200 nM |

Protocol 4: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction.[19][20][21][22][23]

-

Sample Preparation:

-

Dialyze the purified enzyme and dissolve the inhibitor in the same buffer to minimize heat of dilution effects.

-

Load the enzyme solution into the sample cell and the inhibitor solution into the titration syringe.

-

-

Titration:

-

Perform a series of small injections of the inhibitor solution into the enzyme solution while monitoring the heat evolved or absorbed.

-

-

Data Analysis:

-

Integrate the heat pulses to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model to determine the binding affinity (K_D), stoichiometry (n), and the enthalpy of binding (ΔH).

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(1/K_D) = ΔH - TΔS.

-

| Parameter | Description | Hypothetical Value |

| K_D | Equilibrium dissociation constant | 250 nM |

| n | Stoichiometry of binding | 1.1 |

| ΔH | Enthalpy of binding | -8.5 kcal/mol |

| ΔG | Gibbs free energy of binding | -9.2 kcal/mol |

| ΔS | Entropy of binding | 2.3 cal/mol·K |

Practical Considerations and Troubleshooting

-

Solubility: Boronic acids can have limited aqueous solubility. Ensure complete dissolution in DMSO before preparing aqueous dilutions.

-

Stability: Boronic acids can be susceptible to oxidation.[24] Store stock solutions at -20°C and prepare fresh dilutions for each experiment.

-

Non-specific Binding: The reactivity of the boronic acid can sometimes lead to non-specific binding. Include appropriate controls, such as a structurally similar compound without the boronic acid, to assess specificity.

-

Nitro Group Metabolism: In cell-based assays, be aware that the nitro group can be metabolically reduced, potentially leading to altered activity or toxicity.[6][7]

Conclusion

This compound represents a promising starting point for the development of targeted covalent inhibitors. Its modular structure allows for systematic optimization of both non-covalent and covalent interactions with a target protein. The protocols outlined in this document provide a robust framework for characterizing the inhibitory mechanism and binding properties of this and similar boronic acid-based compounds, thereby accelerating the drug discovery process.

References

-

Bio-protocol. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2956. [Link]

-

Mader, L. K., & Keillor, J. W. (2018). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry, 9(8), 1336-1343. [Link]

-

Bitar, L., & Jaber, A. (2023). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen, 2, 11. [Link]

-

Mader, L. K., & Keillor, J. W. (2018). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry, 9(8), 1336-1343. [Link]

-

Pompili, E., & Saponaro, A. (2017). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1521, 1-13. [Link]

-

Ciulli, A. (2013). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1008, 323-343. [Link]

-

Day, Y. S. N., et al. (2002). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 302(1), 1-10. [Link]

-

Pompili, E., & Saponaro, A. (2017). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1521, 1-13. [Link]

-

de Witte, W. E. A., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]

-

de Witte, W. E. A., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]

-

Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

-

Mader, L. K., & Keillor, J. W. (2018). Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. RSC Medicinal Chemistry, 9(8), 1336-1343. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. [Link]

-

Brimacombe, K. R., et al. (2023). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. Molecules, 28(12), 4821. [Link]

-

Creative Biostructure. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]

-

Mader, L. K., & Keillor, J. W. (2018). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Chemical Biology, 2(1), 164-175. [Link]

-

Kuzmič, P. (2014). Covalent Inhibition Kinetics. BioKin, Ltd.[Link]

-

News-Medical.Net. (2023). Assessing small molecule kinetics and affinity through SPR screening. [Link]

-

Copperman, J., et al. (2021). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation, 17(6), 3745-3755. [Link]

-

Bitar, L., & Jaber, A. (2023). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. [Link]

-

Parales, R. E., et al. (2002). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 66(4), 682-735. [Link]

-

Williams, S. A., et al. (2008). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 51(24), 8000-8009. [Link]

-

Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-216. [Link]

-

Porta, E. O. J., & Kales, K. (2023). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. ChemRxiv. [Link]

-

de Graaf, C., et al. (2019). Rapid approach to complex boronic acids. Science Advances, 5(7), eaaw4607. [Link]

-

Martinez-Alvarez, I., & Alvarado, Y. J. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. [Link]

-

Welch, D. S., et al. (2017). Practical High-Throughput Experimentation for Chemists. ACS Medicinal Chemistry Letters, 8(6), 590-595. [Link]

-

Smith, A. M., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(15), 6038-6045. [Link]

-

ResearchGate. (n.d.). Inhibition mechanism of peptide boronic acids against serine protease. [Link]

-

BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. [Link]

-

Tan, J., & Li, Z. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2191-2212. [Link]

-

António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(12), 3513-3536. [Link]

-

Brem, J., et al. (2021). High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. Journal of the American Chemical Society, 143(33), 13248-13258. [Link]

Sources

- 2. medchemexpress.com [medchemexpress.com]

- 3. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. svedbergopen.com [svedbergopen.com]

- 7. researchgate.net [researchgate.net]

- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance | MDPI [mdpi.com]

- 17. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 18. news-medical.net [news-medical.net]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 22. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 23. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 24. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions for Electron-Deficient Boronic Acids

Welcome to our dedicated technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, with a specialized focus on challenging electron-deficient boronic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter hurdles in achieving optimal yields and purity. Here, we move beyond standard protocols to provide in-depth, mechanistically grounded troubleshooting advice and frequently asked questions, empowering you to rationalize experimental outcomes and strategically refine your reaction conditions.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, offering a systematic approach to problem-solving.

Question 1: My Suzuki coupling with an electron-deficient boronic acid has stalled, resulting in low to no yield of the desired product. What are the primary factors to investigate?

Answer:

Failure in Suzuki couplings involving electron-deficient boronic acids often stems from issues related to catalyst activity, suboptimal reaction conditions that disfavor the key steps of the catalytic cycle, or degradation of the boronic acid itself. A systematic check of the following parameters is the first critical step.[1]

Initial Diagnostic Checklist:

-

Catalyst Integrity and Activity: The active catalyst in the Suzuki-Miyaura coupling is a Pd(0) species.[1][2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ. Inefficient reduction can be a major bottleneck.

-

Actionable Insight: Consider switching to a modern, air-stable Pd(II) precatalyst, such as a Buchwald G3 or G4 palladacycle (e.g., XPhos Pd G3). These precatalysts are designed for rapid and quantitative generation of the active Pd(0) catalyst, which can outcompete boronic acid decomposition pathways.[3]

-

-

Oxygen Contamination: Rigorous exclusion of oxygen is paramount. Oxygen can lead to the oxidative homocoupling of your boronic acid (Ar-Ar) and can also oxidize the active Pd(0) catalyst to an inactive Pd(II) state, effectively killing the reaction.[2][3]

-

Actionable Insight: Ensure your solvents are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) for an extended period or through several freeze-pump-thaw cycles.[3] Maintain a positive pressure of inert gas throughout the reaction setup and duration.

-

-

Ineffective Base or Solvent System: The choice of base and solvent is deeply interconnected and crucial for facilitating the transmetalation step, which is often rate-limiting, especially with electron-deficient partners.[4]

-

Actionable Insight: For electron-deficient boronic acids, a stronger base is often required to form the more nucleophilic boronate species necessary for efficient transmetalation.[1][5] Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[3][4] Aprotic polar solvents like dioxane, THF, or DMF, often in combination with water, are common choices.[4] However, the optimal solvent can be substrate-dependent and may require screening.[6][7]

-

Question 2: I am observing significant amounts of a side product that corresponds to the protonated starting material of my boronic acid (protodeboronation). How can I minimize this pathway?

Answer:

Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a major competing side reaction, particularly for electron-deficient and heteroaromatic boronic acids.[3][8] The electron-withdrawing groups on the aryl ring make the ipso-carbon more susceptible to protonolysis, especially under the basic, often aqueous, conditions of the reaction.

Strategies to Mitigate Protodeboronation:

-

Use Boronic Acid Surrogates: Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are significantly more stable towards protodeboronation than the free boronic acids.[3][8][9] These derivatives can be used directly and often provide superior results for labile substrates. Diethanolamine (DABO) adducts also offer an air- and water-stable alternative that can be employed directly.[1][10]

-

Employ Anhydrous Conditions: Since water can be a proton source that facilitates protodeboronation, switching to strictly anhydrous conditions can be highly effective.[3] This involves using anhydrous solvents and bases. The addition of trimethyl borate can also help to create an anhydrous environment.[3]

-

Accelerate the Cross-Coupling: The principle here is kinetic. If the desired Suzuki coupling can be made to occur much faster than the rate of protodeboronation, the side reaction becomes negligible.

-

Use a Rapid Catalyst System: Highly active precatalysts (e.g., those incorporating Buchwald ligands like XPhos or SPhos) generate the active Pd(0) species quickly, promoting rapid oxidative addition and subsequent catalytic turnover.[3] This ensures the boronic acid is consumed in the desired pathway before it has time to decompose.

-

Question 3: My reaction is producing a significant amount of homocoupled product from my boronic acid (Ar-B(OH)₂ → Ar-Ar). What causes this and how can it be prevented?

Answer:

The homocoupling of boronic acids is primarily caused by the presence of oxygen, which facilitates an oxidative coupling process catalyzed by palladium.[2][3] It can also occur during the in situ reduction of a Pd(II) precatalyst, where the boronic acid can act as a reductant, leading to its own coupling.[2]

Methods to Suppress Homocoupling:

-

Rigorous Degassing: This is the most critical factor. As mentioned previously, ensure solvents and the reaction headspace are completely free of oxygen by sparging with argon or nitrogen or using freeze-pump-thaw cycles.[3]

-

Use a Pd(0) Source or Efficient Precatalyst: Starting directly with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes mitigate homocoupling that arises from the reduction step of a Pd(II) source.[3][4] Alternatively, using a modern precatalyst that ensures rapid and clean generation of Pd(0) is highly recommended.

-

Optimize Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands, P(t-Bu)₃) can promote the desired reductive elimination step of the cross-coupling cycle, making it more favorable than the competing homocoupling pathway.[4][11][12]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why are electron-deficient boronic acids considered "challenging" coupling partners?

The challenges arise from fundamental electronic effects that impact key steps in the Suzuki-Miyaura catalytic cycle.

-

Slow Transmetalation: The transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center.[5] This step is facilitated by the formation of a "boronate" complex (e.g., [Ar-B(OH)₃]⁻) after reaction with a base.[13] Electron-withdrawing groups on the aryl ring decrease the nucleophilicity of the ipso-carbon attached to boron, slowing down its transfer to the electron-rich Pd(II) center.[8][14]

-

Increased Susceptibility to Protodeboronation: The same electron-withdrawing groups that hinder transmetalation make the C-B bond weaker and more polarized, rendering it more susceptible to cleavage by proton sources (protodeboronation).[3][8][15]

Q2: How do I choose the right ligand for coupling an electron-deficient boronic acid?

The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For challenging couplings with electron-deficient partners, the ligand must promote both the oxidative addition and the reductive elimination steps.

-

Electron-Rich & Bulky Ligands: Ligands that are both electron-rich and sterically hindered are generally preferred.

-

Electron-richness (e.g., from alkyl groups on the phosphorus) increases the electron density on the palladium center. This facilitates the initial oxidative addition of the aryl halide to the Pd(0) catalyst and promotes the final, product-forming reductive elimination step from the Pd(II) intermediate.[5][9]

-

Bulkiness promotes the formation of coordinatively unsaturated, highly active monoligated Pd(0) species and can accelerate the reductive elimination step.[5]

-

-

Recommended Ligands: The most successful ligands for these systems are often bulky biaryl monophosphine ligands (Buchwald-type ligands) such as XPhos, SPhos, and RuPhos .[3] N-heterocyclic carbenes (NHCs) can also be highly effective due to their strong σ-donating properties.[3]

Q3: What is the mechanistic role of the base, and which one should I use?

The base is not merely a spectator; it is a critical activator in the catalytic cycle. Its primary role is to activate the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step to proceed.[5][13][16]

-

Mechanism of Activation: Ar-B(OH)₂ + Base → [Ar-B(OH)₃]⁻ + [Base-H]⁺

-

Base Selection:

-

Stronger is often better: For electron-deficient boronic acids, a stronger base is generally needed to drive the formation of the boronate and accelerate the slow transmetalation step.

-

Recommended Bases: Finely powdered potassium phosphate (K₃PO₄ ), cesium carbonate (Cs₂CO₃ ), or potassium tert-butoxide (KOtBu ) are often superior to weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[1][3]

-

| Base | pKa (of conjugate acid) | Typical Use Case |

| K₂CO₃ | 10.3 | General purpose, often insufficient for difficult couplings. |

| K₃PO₄ | 12.3 | Excellent, moderately strong base for electron-deficient partners.[3] |

| Cs₂CO₃ | 10 (approx.) | Effective due to high solubility and cation effects.[3] |

| KOtBu | 19 | Very strong base, useful for highly challenging substrates. |

Table 1: Comparison of commonly used bases in Suzuki-Miyaura coupling.

Part 3: Protocols and Visualizations

General Experimental Protocol for a Challenging Suzuki Coupling

This protocol provides a robust starting point for coupling an electron-deficient boronic acid with an aryl halide.

-

Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid or ester (1.2–1.5 equiv), and a finely powdered, dry base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure a completely inert atmosphere.[1]

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[1]

-

Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe to achieve a final concentration of 0.1–0.5 M with respect to the limiting reagent.[1]

-

Reaction: Place the sealed vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[1]

-

Monitoring & Workup: Monitor the reaction by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purification: Purify the crude product by flash column chromatography.[1]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps of the catalytic cycle. For electron-deficient boronic acids, the Transmetalation step is often the rate-determining step.